Cyclizine lactate is the highly water-soluble lactic acid salt of the piperazine-class H1-receptor antagonist cyclizine [1]. With a molecular weight of 356.46 g/mol, it is primarily procured for its anticholinergic and antiemetic properties in both clinical manufacturing and pharmacological research settings [2]. Unlike the free base, which is practically insoluble in water, the lactate salt is specifically engineered to support high-concentration aqueous environments. This makes it the definitive standard for parenteral drug development, liquid formulation research, and aqueous in vitro assays where organic solvent use must be strictly minimized.
Substituting cyclizine lactate with cyclizine hydrochloride or the free base leads to immediate formulation failures in aqueous systems. Cyclizine hydrochloride has poor water solubility (approximately 1 in 115, or ~8.7 mg/mL, requiring sonication or heating) and the free base is practically insoluble [1]. In contrast, cyclizine lactate readily dissolves at a formulation pH of 3.5, enabling stable aqueous concentrations up to 50 mg/mL [2]. Furthermore, introducing chloride ions—such as diluting the lactate salt in 0.9% NaCl—causes rapid crystallization of the less soluble hydrochloride form [3]. For procurement teams developing injectable therapeutics or conducting solvent-sensitive cell assays, the lactate salt is strictly non-interchangeable with the hydrochloride variant.
Cyclizine lactate is specifically utilized to overcome the solubility limitations of other cyclizine forms. While cyclizine hydrochloride is limited to a solubility of approximately 1 in 115 in water (~8.7 mg/mL) [1], cyclizine lactate supports stable aqueous injection formulations at 50 mg/mL when maintained at a pH of 3.3 to 3.7 [2].
| Evidence Dimension | Functional aqueous concentration for injection |
| Target Compound Data | 50 mg/mL at pH 3.3-3.7 |
| Comparator Or Baseline | Cyclizine Hydrochloride (~8.7 mg/mL, 1:115 solubility) |
| Quantified Difference | >5-fold increase in stable aqueous concentration |
| Conditions | Aqueous solution, room temperature formulation |
Enables the manufacturing of high-dose, low-volume parenteral (IV/IM) therapeutics without the use of toxic organic co-solvents.
The stability of cyclizine lactate in solution is highly dependent on the absence of chloride ions. When diluted to 3.75–7.5 mg/mL in 5% Dextrose or sterile water, cyclizine lactate remains completely stable in solution for over 24 hours at 23°C [1]. However, dilution in 0.9% Sodium Chloride induces rapid crystallization within 24 hours, likely due to the in situ formation and precipitation of the less soluble cyclizine hydrochloride [1].
| Evidence Dimension | Solution stability at 23°C (>24 hours) |
| Target Compound Data | Stable (no precipitation in 5% Dextrose/Water) |
| Comparator Or Baseline | 0.9% NaCl diluent (Rapid crystallization) |
| Quantified Difference | Complete loss of solubility in chloride-rich media |
| Conditions | 3.75–7.5 mg/mL dilution at 23°C |
Dictates strict excipient and buffer selection during procurement and downstream formulation, preventing catastrophic batch precipitation.
Cyclizine lactate demonstrates potent pharmacological activity in aqueous-compatible biological assays, effectively inhibiting anti-IgE-induced histamine release from isolated human lung fragments with an IC50 of 5.42 µM[1]. Its high water solubility ensures uniform distribution in cell media, avoiding the confounding cytotoxic effects often introduced when dissolving the lipophilic free base in DMSO or ethanol [2].
| Evidence Dimension | Histamine release inhibition (IC50) |
| Target Compound Data | 5.42 µM in aqueous buffer |
| Comparator Or Baseline | Lipophilic free base requiring DMSO/Ethanol vehicles |
| Quantified Difference | Eliminates solvent-induced cytotoxicity artifacts in cell media |
| Conditions | Isolated human lung fragments, in vitro assay |
Provides a highly reliable, water-soluble standard for H1-receptor pharmacological profiling without the interference of organic solvents.
Due to its ability to support 50 mg/mL aqueous concentrations at pH 3.5, cyclizine lactate is the mandatory active pharmaceutical ingredient (API) for intravenous (IV) and intramuscular (IM) drug development [1].
Serves as the precise reference standard for HPLC/UV validation of commercial cyclizine lactate injections, where chloride-free diluents must be used to prevent column precipitation [2].
Ideal for cell-based H1-receptor antagonism studies (such as human lung fragment histamine release assays) where organic solvents like DMSO would compromise cell viability or assay reproducibility [3].